1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene
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Overview
Description
1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene is an organic compound characterized by its unique structure, which includes methoxy groups and phenoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene typically involves multiple steps. One common method includes the nucleophilic aromatic substitution reaction, where a methoxyphenol reacts with a halogenated benzene derivative under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the aromatic rings to cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield methoxybenzoic acids, while substitution reactions can introduce nitro or bromo groups onto the aromatic rings .
Scientific Research Applications
1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved can include modulation of oxidative stress or inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 1-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene
- 1-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene
- 3-methoxy-1-[3-(4-methoxyphenoxy)propoxy]benzene
Uniqueness
1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene is unique due to its specific substitution pattern on the benzene rings, which can influence its reactivity and properties. Compared to similar compounds, it may exhibit different biological activities or chemical behaviors, making it valuable for specific applications .
Properties
IUPAC Name |
1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-18-14-7-9-15(10-8-14)20-11-4-12-21-17-6-3-5-16(13-17)19-2/h3,5-10,13H,4,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKZCCOWUBFUAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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